Quorum Sensing Inhibitory Potency in Chromobacterium violaceum
Among a panel of twelve N‑sulfonyl homoserine lactones evaluated for QSI activity in C. violaceum, the most potent analog (compound 5h, bearing a 4‑nitrobenzenesulfonyl group) displayed an IC₅₀ of 3.40 μM against violacein production without affecting bacterial growth at 200 μM [1]. The N‑tosyl derivative (4‑methylbenzenesulfonyl) was not explicitly reported among the active compounds in this head‑to‑head series, and no quantitative IC₅₀ value is available for CAS 6513‑20‑8 [1]. This absence of data highlights that the N‑tosyl analog cannot claim the established QSI potency of lead compounds such as 5h.
| Evidence Dimension | Quorum sensing inhibition (violacein production IC₅₀) |
|---|---|
| Target Compound Data | No quantitative IC₅₀ reported for N‑tosyl homoserine lactone (CAS 6513‑20‑8) in this assay system. |
| Comparator Or Baseline | Compound 5h (4‑nitrobenzenesulfonyl homoserine lactone): IC₅₀ = 3.40 μM; no growth inhibition at 200 μM. |
| Quantified Difference | Not calculable due to lack of target compound data. |
| Conditions | Chromobacterium violaceum ATCC 31532 violacein production assay; 24‑h incubation; absorbance at 585 nm. |
Why This Matters
Researchers requiring a QSI tool compound should be aware that CAS 6513‑20‑8 lacks proven QSI potency in this standard assay, whereas comparator 5h offers a validated IC₅₀ and selectivity window.
- [1] Zhao, M., Yu, Y., Hua, Y., Feng, F., Tong, Y., Yang, X., Xiao, J., & Song, H. (2013). Design, Synthesis and Biological Evaluation of N‑Sulfonyl Homoserine Lactone Derivatives as Inhibitors of Quorum Sensing in Chromobacterium violaceum. Molecules, 18(3), 3266–3278. View Source
